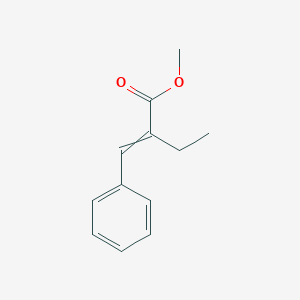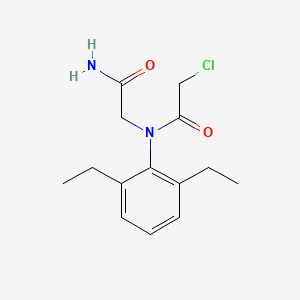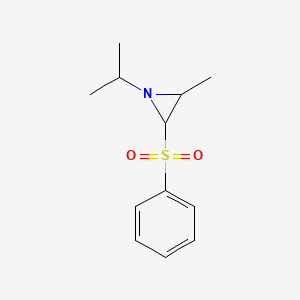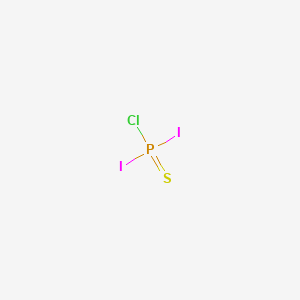![molecular formula C13H24O2S2 B14510333 Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate CAS No. 62672-88-2](/img/structure/B14510333.png)
Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate is an organic compound that belongs to the class of fatty acid methyl esters. These compounds are characterized by the presence of a fatty acid that is esterified with a methyl group. The structure of this compound includes a nonanoate backbone with a methylsulfanyl carbonothioyl group attached, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate typically involves the esterification of the corresponding fatty acid with methanol in the presence of a catalyst. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and surfactants.
Mécanisme D'action
The mechanism of action of Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the presence of the methylsulfanyl group allows for interactions with thiol groups in proteins, leading to potential modifications and changes in protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nonanoate: A simpler ester without the methylsulfanyl carbonothioyl group.
Methyl 2-methylsulfanylbenzoate: Contains a similar methylsulfanyl group but with a different backbone.
Methyl 2-methylsulfinylbenzoate: An oxidized derivative with a sulfinyl group.
Uniqueness
Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate is unique due to the presence of both the methylsulfanyl and carbonothioyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and industrial processes.
Propriétés
Numéro CAS |
62672-88-2 |
|---|---|
Formule moléculaire |
C13H24O2S2 |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
methyl 2-methyl-2-methylsulfanylcarbothioylnonanoate |
InChI |
InChI=1S/C13H24O2S2/c1-5-6-7-8-9-10-13(2,11(14)15-3)12(16)17-4/h5-10H2,1-4H3 |
Clé InChI |
HIJWRNWBYQEKTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)(C(=O)OC)C(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14510250.png)
![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)





![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)






